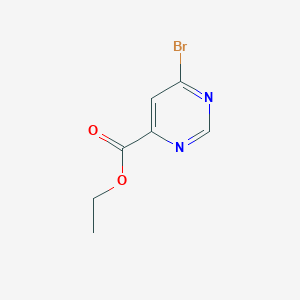
5-(6-Methoxypyridin-3-yl)thiophene-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(6-Methoxypyridin-3-yl)thiophene-2-carbaldehyde: is an organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring fused with a pyridine ring, with a methoxy group attached to the pyridine ring and an aldehyde group attached to the thiophene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(6-Methoxypyridin-3-yl)thiophene-2-carbaldehyde typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of α-cyanoesters with sulfur and carbonyl compounds.
Aldehyde Introduction: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the reaction of the thiophene ring with DMF and POCl3.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions:
Oxidation: The aldehyde group in 5-(6-Methoxypyridin-3-yl)thiophene-2-carbaldehyde can undergo oxidation to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
Chemistry: 5-(6-Methoxypyridin-3-yl)thiophene-2-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used as a probe to study the interactions of heterocyclic compounds with biological macromolecules. Its structural features make it a valuable tool in the investigation of enzyme mechanisms and receptor-ligand interactions.
Medicine: The compound’s unique structure and reactivity make it a candidate for drug discovery and development. It can be used as a scaffold for the design of new pharmaceuticals with potential therapeutic applications.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its properties make it suitable for applications in the development of new materials with enhanced performance characteristics.
作用机制
The mechanism of action of 5-(6-Methoxypyridin-3-yl)thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The methoxy and aldehyde groups can participate in these interactions, influencing the compound’s binding affinity and specificity.
Molecular Targets and Pathways:
Enzymes: The compound may act as an inhibitor or activator of specific enzymes, modulating their activity and affecting metabolic pathways.
Receptors: It may bind to receptors, altering signal transduction pathways and influencing cellular responses.
相似化合物的比较
5-(6-Methoxypyridin-3-yl)thiophene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
5-(6-Methoxypyridin-3-yl)thiophene-2-methanol: Similar structure but with a hydroxyl group instead of an aldehyde group.
5-(6-Methoxypyridin-3-yl)thiophene-2-nitrile: Similar structure but with a nitrile group instead of an aldehyde group.
Uniqueness: 5-(6-Methoxypyridin-3-yl)thiophene-2-carbaldehyde is unique due to the presence of both a methoxy group on the pyridine ring and an aldehyde group on the thiophene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields of research and industry.
属性
分子式 |
C11H9NO2S |
|---|---|
分子量 |
219.26 g/mol |
IUPAC 名称 |
5-(6-methoxypyridin-3-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H9NO2S/c1-14-11-5-2-8(6-12-11)10-4-3-9(7-13)15-10/h2-7H,1H3 |
InChI 键 |
UJYNHRIZVBDNSC-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC=C(C=C1)C2=CC=C(S2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






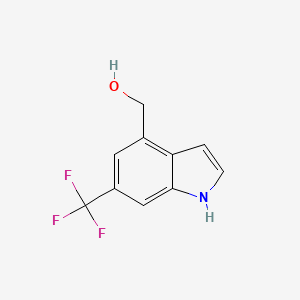


![2-(8-(tert-Butoxycarbonyl)-8-azaspiro[4.5]decan-1-yl)acetic acid](/img/structure/B13326941.png)
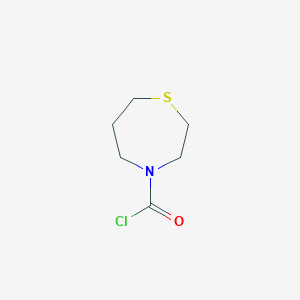
![2-(2-Methylpyrrolidin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B13326949.png)
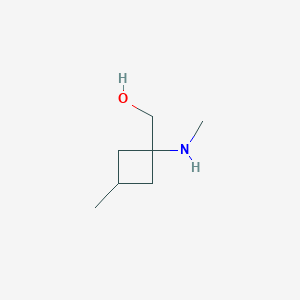
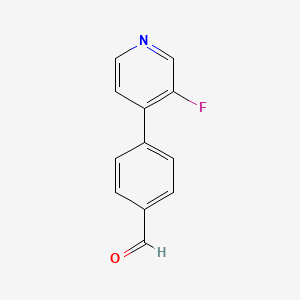
![5-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B13326976.png)
